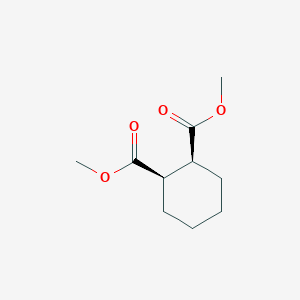

Dimethyl cis-1,2-Cyclohexanedicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (1R,2S)-cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIACXWOETVLBIA-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-29-2 | |

| Record name | rel-1,2-Dimethyl (1S,2R)-1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-dimethyl ester, (1S,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Dimethyl cis-1,2-Cyclohexanedicarboxylate CAS number and synonyms"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2-cyclohexanedicarboxylate is a diester derivative of cyclohexanedicarboxylic acid. This document provides a comprehensive overview of its chemical identity, properties, synthesis, and spectral data, tailored for professionals in research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1687-29-2[1][2] |

| Chemical Formula | C10H16O4[1][2] |

| Molecular Weight | 200.23 g/mol [2] |

| InChI Key | AIACXWOETVLBIA-OCAPTIKFSA-N[2] |

Synonyms: [1]

-

cis-1,2-Cyclohexanedicarboxylic Acid Dimethyl Ester

-

Dimethyl cis-Hexahydrophthalate

-

Dimethyl Hexahydrophthalate

-

TIMTEC-BB SBB008381

-

(1α,2α)-1,2-Cyclohexanedicarboxylic acid dimethyl ester

Physicochemical Properties

| Property | Value | Source |

| Physical State | Colorless to Almost colorless clear liquid | TCI Chemicals |

| Boiling Point | 111 °C at 5 mmHg | TCI Chemicals |

| Specific Gravity (20/20) | 1.12 | TCI Chemicals |

| Refractive Index | 1.46 | TCI Chemicals |

| Topological Polar Surface Area | 52.6 Ų | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method is the catalytic hydrogenation of the corresponding unsaturated precursor, Dimethyl cis-4-cyclohexene-1,2-dicarboxylate.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from the synthesis of the diethyl ester analog and is a standard procedure for the reduction of a cyclohexene double bond.[3]

Materials:

-

Dimethyl cis-Δ4-tetrahydrophthalate

-

Adams platinum oxide catalyst (PtO2)

-

Absolute Ethanol

-

Low-pressure catalytic hydrogenation apparatus

Procedure:

-

In a suitable hydrogenation vessel (e.g., a 500-mL Pyrex centrifuge bottle), place 0.5 g of Adams platinum oxide catalyst and 20 mL of absolute ethanol.[3]

-

Connect the vessel to a low-pressure hydrogen tank and purge the system by alternately evacuating and filling with hydrogen twice.[3]

-

Admit hydrogen to the system to a pressure of 1-2 atmospheres and shake the apparatus for 20-30 minutes to reduce the platinum oxide to platinum black.[3]

-

Stop the shaker, evacuate the system, and admit air.

-

Add 1 mole of Dimethyl cis-Δ4-tetrahydrophthalate to the vessel. Rinse the weighing container with a small amount of absolute ethanol and add it to the reaction mixture.[3]

-

Again, purge the system by alternately evacuating and filling with hydrogen twice.

-

Admit hydrogen to a pressure of 25-30 lb and shake the mixture. Hydrogen uptake will begin and should be complete in about 30-40 minutes.

-

After the theoretical amount of hydrogen has been absorbed, continue shaking for an additional 15 minutes.

-

Stop the shaker, evacuate the system, and admit air.

-

Remove the catalyst by filtration.

-

The ethanol is removed from the filtrate by distillation.

-

The residue is then distilled under reduced pressure to yield pure this compound.

Synthesis Workflow

References

Navigating the Solubility Landscape of Dimethyl cis-1,2-Cyclohexanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2-cyclohexanedicarboxylate, a diester with the chemical formula C₁₀H₁₆O₄, is a compound of interest in various chemical and pharmaceutical applications. Its utility in synthesis and formulation is intrinsically linked to its solubility characteristics in different solvent systems. Understanding the solubility of this compound is paramount for process development, reaction optimization, and the formulation of drug delivery systems. This technical guide provides a comprehensive overview of the available solubility information for this compound in common organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below. These properties provide context for its solubility behavior.

| Property | Value | Reference |

| CAS Number | 1687-29-2 | [1][2] |

| Molecular Formula | C₁₀H₁₆O₄ | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 111 °C at 5 mmHg | [4] |

| Density | 1.12 g/cm³ | [4] |

| Refractive Index | 1.4570-1.4610 | [4] |

Solubility Profile

A thorough review of available literature indicates a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. However, qualitative solubility information has been reported. The following table summarizes the known qualitative solubility of the compound.

| Solvent | Qualitative Solubility | Reference |

| Acetone | Soluble (almost transparent) | [5] |

It is generally expected that as a diester, this compound will exhibit good solubility in a range of common organic solvents such as other ketones, esters, chlorinated hydrocarbons, and aromatic hydrocarbons. Its solubility in polar protic solvents like alcohols may be moderate, while its solubility in nonpolar aliphatic hydrocarbons is likely to be lower. However, without experimental data, these remain general predictions.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ several well-established methods for determining the solubility of a compound. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Below are detailed protocols for commonly used techniques.

Shake-Flask Method (Equilibrium Method)

The shake-flask method is a conventional and widely used technique for determining equilibrium solubility.

Principle: An excess amount of the solute is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Protocol:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a flask of a known volume (e.g., 25 mL or 50 mL).

-

Solvent Addition: Add a precise volume of the desired organic solvent to the flask.

-

Equilibration: Seal the flask and place it in a constant-temperature shaker bath. Agitate the mixture at a controlled speed and temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the saturated solution can be centrifuged or filtered. Filtration should be performed using a filter material that does not interact with the solute or solvent.

-

Sample Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying organic compounds. A suitable stationary phase, mobile phase, and detector (e.g., UV-Vis) must be selected.

-

Gas Chromatography (GC): If the compound is volatile and thermally stable, GC can be employed.

-

Mass Spectrometry (MS): Can be used in conjunction with chromatography (LC-MS or GC-MS) for highly specific and sensitive quantification.

-

Slow-Stir Method

This method is particularly useful for hydrophobic liquids to avoid the formation of emulsions that can lead to overestimated solubility.

Principle: The solute is added to the solvent, and the mixture is stirred very slowly, allowing for a gradual approach to equilibrium without creating a suspension or emulsion.

Detailed Protocol:

-

Apparatus Setup: Place a known volume of the organic solvent in a jacketed vessel connected to a constant temperature bath.

-

Solute Addition: Add an excess amount of this compound to the solvent.

-

Slow Agitation: Stir the mixture using a magnetic stirrer at a very low speed (e.g., 10-30 rpm) to create a gentle vortex. The stirring should be sufficient to mix the phases but not so vigorous as to cause emulsification.

-

Equilibration: Continue stirring for an extended period (can be several days) until equilibrium is achieved.

-

Sampling and Analysis: Stop the stirring and allow the phases to separate completely. Collect a sample from the solvent phase, ensuring no undissolved solute is included. Analyze the concentration of the dissolved compound using an appropriate analytical technique as described in the shake-flask method.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound can be visualized as a systematic workflow. The following diagram, created using the DOT language, outlines the key steps from initial assessment to final data analysis.

Caption: A logical workflow diagram illustrating the key stages involved in the experimental determination of solubility.

Conclusion

References

- 1. 1,2-Cyclohexanedicarboxylic acid, dimethyl ester, cis- [webbook.nist.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. Dimethyl cyclohexane-1,2-dicarboxylate | C10H16O4 | CID 286462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1687-29-2 CAS MSDS (Dimethyl cyclohexane-1,2-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Cas 21963-41-7,(1S,2S)-1,2-CYCLOHEXANEDICARBOXYLIC ACID | lookchem [lookchem.com]

Conformational Landscape of Dimethyl cis-1,2-Cyclohexanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane derivatives, conformational analysis is crucial for understanding reactivity, molecular recognition, and pharmacological activity. Dimethyl cis-1,2-cyclohexanedicarboxylate serves as a valuable model system for studying the conformational interplay of bulky ester groups on a flexible six-membered ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of cis-1,2-disubstitution, the two substituents are on the same face of the ring, leading to a dynamic equilibrium between two chair conformers of equal energy. In this equilibrium, one substituent occupies an axial position while the other is equatorial, and upon ring-flip, their positions are inverted.

Conformational Equilibrium

The conformational equilibrium of this compound involves the interconversion between two chair forms, often referred to as a "ring flip". These two conformers are enantiomeric and thus have equal energy.

The energy of each conformer is influenced by several steric interactions:

-

1,3-Diaxial Interactions: An axial substituent experiences steric hindrance from the two axial hydrogens on the same side of the ring.

-

Gauche Butane Interactions: The relationship between the two adjacent substituents in a cis-1,2-disubstituted cyclohexane is gauche, which introduces steric strain.

For cis-1,2-dimethylcyclohexane, both chair conformations possess one axial and one equatorial methyl group, resulting in them being isoenergetic.[1][2] The total steric strain for each conformer is a combination of one axial methyl group's 1,3-diaxial interactions and a gauche interaction between the two methyl groups.[3]

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying conformational equilibria.

¹H NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay to ensure accurate integration and resolution of signals.

-

Data Analysis: The vicinal coupling constants (³JHH) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants of the methine protons (H1 and H2), the relative populations of the conformers can be determined.

The populations of diaxial and diequatorial conformers of cyclohexane derivatives can be determined from vicinal proton-proton NMR J couplings.[4]

Illustrative Data Presentation:

| Coupling Constant (³J) | Observed Value (Hz) | Dihedral Angle (°) (Conformer A) | Dihedral Angle (°) (Conformer B) |

| J(H1, H2) | Value | ~60 | ~60 |

| J(H1, H6a) | Value | ~60 | ~180 |

| J(H1, H6e) | Value | ~60 | ~60 |

| J(H2, H3a) | Value | ~180 | ~60 |

| J(H2, H3e) | Value | ~60 | ~60 |

Note: This table presents illustrative data. Actual values would need to be determined experimentally.

Low-Temperature ¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation: Prepare a concentrated solution of the compound in a solvent with a low freezing point (e.g., CD₂Cl₂, toluene-d₈).

-

Data Acquisition: Record ¹³C NMR spectra at various low temperatures. As the temperature is lowered, the rate of ring interconversion slows down.

-

Data Analysis: At a sufficiently low temperature (the coalescence temperature), the single peak observed at room temperature for a given carbon atom will broaden and eventually split into two distinct peaks, one for each of the two chair conformers. The relative areas of these peaks can be used to determine the equilibrium constant and the free energy difference (ΔG) between the conformers. For this compound, the two conformers are expected to be of equal energy, so two peaks of equal intensity should be observed for each carbon at low temperatures.

Computational Chemistry Protocols

Computational methods are invaluable for corroborating experimental findings and providing detailed energetic and geometric information.

Methodology:

-

Structure Building: Construct the 3D structures of the two chair conformers of this compound using a molecular modeling software.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-31G(d) or larger.[4]

-

Data Analysis: From the output of the calculations, the following data can be extracted:

-

Optimized geometries (bond lengths, bond angles, dihedral angles).

-

Relative electronic energies and Gibbs free energies of the conformers.

-

Illustrative Computational Data:

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (°) |

| Axial-Equatorial | 0.00 | 0.00 | C3-C2-C1-C6: valueO=C-C1-C2: value |

| Equatorial-Axial | 0.00 | 0.00 | C3-C2-C1-C6: valueO=C-C1-C2: value |

Note: This table presents illustrative data based on the expected equal energy of the conformers.

Visualizing the Analytical Workflow

The process of conformational analysis can be summarized in the following workflow:

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between two enantiomeric chair conformations of equal energy. The primary experimental technique for elucidating this equilibrium is NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants and low-temperature spectra. Computational chemistry, especially DFT calculations, provides a powerful complementary tool for determining the geometries and relative energies of the conformers. A thorough understanding of this conformational landscape is essential for predicting the molecule's reactivity and its interactions in complex chemical and biological systems. Further experimental and computational studies are warranted to determine the precise quantitative parameters for this specific molecule.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE(13149-00-3) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformational preferences of trans-1,2- and cis-1,3-cyclohexanedicarboxylic acids in water and dimethyl sulfoxide as a function of the ionization state as determined from NMR spectroscopy and density functional theory quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethyl cis-1,2-Cyclohexanedicarboxylate: A Technical Review of Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2-cyclohexanedicarboxylate is a diester of cis-1,2-cyclohexanedicarboxylic acid. It belongs to the class of non-phthalate plasticizers, which are gaining increasing attention as safer alternatives to traditional phthalate-based plasticizers. Its cyclic structure and stereochemistry impart unique properties to the polymers in which it is incorporated, influencing rigidity, thermal stability, and biodegradability. This technical guide provides a comprehensive review of the current and potential applications of this compound, with a focus on its role in polymer chemistry. While primarily used in industrial applications, this document also explores its derivatives in the context of biological activity, a subject of interest to drug development professionals.

Core Applications

The primary applications of this compound and its isomers lie in the field of polymer science, where they are utilized as:

-

Plasticizers: To increase the flexibility, durability, and workability of polymers, particularly polyvinyl chloride (PVC).

-

Monomers in Polymer Synthesis: As a building block for the creation of polyesters and polyamides, where the cyclohexyl ring enhances the thermal and mechanical properties of the resulting polymer.

As a Plasticizer in Polyvinyl Chloride (PVC)

This compound is part of a larger family of cyclohexanedicarboxylate plasticizers that are considered environmentally friendly and non-toxic alternatives to phthalates. While specific performance data for the dimethyl ester is limited in publicly available literature, extensive research on related compounds such as Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) and Di(2-ethylhexyl)-1,2-cyclohexane dicarboxylate (DEHCH) provides valuable insights into its expected performance. These compounds have been shown to have similar plasticizing performance to traditional phthalates like DEHP.

Comparative Performance of Cyclohexanedicarboxylate Plasticizers

The following table summarizes typical performance data for PVC plasticized with related cyclohexanedicarboxylate plasticizers compared to a traditional phthalate plasticizer (DEHP). This data is compiled from various studies and is intended to be representative.

| Property | PVC + DEHP (Control) | PVC + DINCH | PVC + DEHCH |

| Mechanical Properties | |||

| Tensile Strength (MPa) | 20 - 25 | 20 - 25 | 20 - 25 |

| Elongation at Break (%) | 250 - 350 | 250 - 350 | 250 - 350 |

| Shore A Hardness | 80 - 90 | 80 - 90 | 80 - 90 |

| Thermal Properties | |||

| Glass Transition Temp. (°C) | 40 - 60 | 45 - 65 | 45 - 65 |

| Migration Resistance | |||

| Weight Loss (%) | Higher | Lower | Lower |

Note: This table presents a qualitative comparison based on available literature for related compounds. Actual values can vary depending on the specific formulation and testing conditions.

Experimental Protocol: Preparation of Plasticized PVC Sheets

This protocol describes a general method for preparing flexible PVC sheets using a cyclohexanedicarboxylate plasticizer.

Materials:

-

PVC resin (e.g., K-value 67)

-

This compound (or other plasticizer)

-

Thermal stabilizer (e.g., a mixed metal soap)

-

Co-stabilizer (e.g., epoxidized soybean oil)

-

Lubricant (e.g., stearic acid)

Procedure:

-

Dry Blending: In a high-speed mixer, blend the PVC resin, thermal stabilizer, co-stabilizer, and lubricant until a homogeneous powder is obtained.

-

Plastisol Preparation: Gradually add the this compound to the dry blend while mixing at a lower speed until a uniform paste (plastisol) is formed.

-

Deaeration: Place the plastisol in a vacuum chamber to remove any entrapped air bubbles.

-

Casting: Pour the deaerated plastisol into a leveled mold.

-

Gelation and Fusion: Place the mold in a preheated oven at 160-180°C for 10-15 minutes to allow for gelation and fusion of the PVC.

-

Cooling and Demolding: Carefully remove the mold from the oven and allow it to cool to room temperature. Once cooled, demold the flexible PVC sheet.

Workflow for PVC Plasticizer Application

Caption: Workflow for the application of this compound as a PVC plasticizer.

As a Monomer in Polymer Synthesis

This compound can be used as a monomer in polycondensation reactions to produce polyesters. The presence of the cyclohexane ring in the polymer backbone provides rigidity and can lead to polymers with higher glass transition temperatures and improved thermal stability compared to their linear aliphatic counterparts. The cis/trans isomerism of the cyclohexanedicarboxylate unit plays a crucial role in determining the final properties of the polymer. Polymers rich in the trans isomer tend to be semi-crystalline, while those with a higher cis content are often amorphous.[1]

Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol outlines a general two-stage melt polycondensation process for synthesizing a polyester from this compound and a diol.

Materials:

-

This compound

-

A diol (e.g., 1,4-butanediol)

-

Transesterification catalyst (e.g., zinc acetate)

-

Polycondensation catalyst (e.g., antimony trioxide)

Procedure:

-

Transesterification:

-

Charge the reactor with this compound, the diol (in molar excess), and the transesterification catalyst.

-

Heat the mixture under a nitrogen atmosphere to 180-220°C to initiate the transesterification reaction, distilling off the methanol byproduct.

-

Continue the reaction until the theoretical amount of methanol has been collected.

-

-

Polycondensation:

-

Add the polycondensation catalyst to the reactor.

-

Gradually reduce the pressure and increase the temperature to 250-280°C to facilitate the removal of the excess diol and drive the polymerization reaction.

-

Continue the reaction under high vacuum until the desired melt viscosity (indicative of molecular weight) is achieved.

-

Extrude the molten polymer from the reactor and cool to obtain the solid polyester.

-

Workflow for Polyester Synthesis

Caption: General workflow for the synthesis of polyesters using this compound.

Biological Activity and Relevance to Drug Development

While this compound itself is not typically associated with direct biological activity or use in drug development, its core structure, cis-1,2-cyclohexanedicarboxylic acid, is a scaffold that has been explored in medicinal chemistry. Derivatives of cis-1,2-cyclohexanedicarboxylic acid have been synthesized and investigated for various biological activities. For instance, certain amidrazone derivatives have been studied for their potential anti-inflammatory and antimicrobial properties.

It is important to note that there is no evidence in the reviewed literature to suggest that this compound is involved in any cellular signaling pathways. Its relevance to drug development professionals is more likely to be in the context of its use in medical devices (as a plasticizer for PVC tubing, for example) and the potential for leaching and subsequent human exposure. The metabolism of related cyclohexanedicarboxylate plasticizers has been studied to assess their safety profiles.[2]

Safety and Toxicology

The toxicological properties of this compound have not been fully investigated. However, related cyclohexanedicarboxylate plasticizers are generally considered to have a favorable safety profile compared to many phthalates. They are not classified as hazardous under most regulations. As with any chemical, appropriate personal protective equipment should be used when handling this compound in a laboratory or industrial setting.

Conclusion

This compound is a versatile chemical with primary applications as a non-phthalate plasticizer and a monomer for polyester synthesis. Its performance as a plasticizer is expected to be comparable to other cyclohexanedicarboxylates, offering a safer alternative to traditional phthalates. In polymer synthesis, the cis-stereochemistry of the cyclohexane ring can be exploited to produce amorphous polyesters with tailored properties. While the compound itself does not have direct applications in drug development, its structural backbone is of interest in medicinal chemistry, and its use in medical plastics warrants consideration of its biocompatibility and leaching characteristics. Further research into the specific performance of this compound in various applications would be beneficial for its wider adoption.

References

Methodological & Application

Synthesis of Dimethyl cis-1,2-Cyclohexanedicarboxylate: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dimethyl cis-1,2-cyclohexanedicarboxylate, a valuable building block in organic synthesis and drug discovery. Two primary synthetic routes are presented: the hydrogenation of dimethyl cis-4-cyclohexene-1,2-dicarboxylate and the direct Fischer esterification of cis-1,2-cyclohexanedicarboxylic acid.

Method 1: Hydrogenation of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate

This two-step method involves the initial synthesis of the unsaturated diester via a Diels-Alder reaction followed by catalytic hydrogenation to yield the desired saturated product. This route is well-documented and provides high yields.

Step 1: Synthesis of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate

The initial step involves the reaction of maleic anhydride with butadiene, followed by esterification. A more direct approach starts with the commercially available cis-1,2,3,6-tetrahydrophthalic anhydride.

Experimental Protocol:

A detailed procedure for a similar synthesis of the diethyl ester suggests that the dimethyl ester can be prepared analogously.[1] In a flask equipped with a reflux condenser, 228 g (1.5 moles) of cis-Δ4-tetrahydrophthalic anhydride is combined with 364 ml (9 moles) of anhydrous methanol. To this mixture, 2.5 g of p-toluenesulfonic acid monohydrate is added as a catalyst. The reaction mixture is heated under reflux for 12–16 hours. Following the reflux period, 270 ml of toluene is added, and the mixture is distilled to remove the water-methanol-toluene azeotrope. An additional 364 ml of absolute methanol is then added, and the mixture is refluxed for another 12–16 hours to ensure complete esterification. After a second azeotropic distillation with 270 ml of toluene, the excess methanol and toluene are removed under reduced pressure. The resulting crude product is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 80% | [1] |

| Boiling Point | 120-122 °C at 5 mmHg | [1] |

| Refractive Index (nD25) | 1.4700 | [1] |

Step 2: Catalytic Hydrogenation to this compound

The unsaturated diester is then reduced to the desired saturated product via catalytic hydrogenation.

Experimental Protocol:

The hydrogenation is typically carried out in a low-pressure catalytic hydrogenation apparatus.[1] In a suitable reaction vessel, 0.5 g of Adams catalyst (platinum oxide) is suspended in 20 ml of a suitable solvent like absolute ethanol. The catalyst is pre-reduced by shaking under a hydrogen atmosphere (1-2 atmospheres) for 20-30 minutes. Following catalyst activation, 198 g (1 mole) of dimethyl cis-Δ4-tetrahydrophthalate is introduced into the reaction vessel. The system is then filled with hydrogen to approximately 2 atmospheres, and the mixture is shaken until the theoretical amount of hydrogen is consumed (typically 3-5 hours). Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the remaining liquid is purified by vacuum distillation to yield this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 98% | [1] |

| Boiling Point | 110-112 °C at 5 mmHg | [1] |

| Refractive Index (nD25) | 1.4570 | [1] |

Method 2: Fischer Esterification of cis-1,2-Cyclohexanedicarboxylic Acid

This method provides a more direct route to the target molecule, assuming the availability of the starting diacid. The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark trap), cis-1,2-cyclohexanedicarboxylic acid is dissolved in a large excess of methanol, which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid or camphor-10-sulfonic acid, is added to the mixture. The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude product. Purification is typically achieved by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 96% (with camphor-10-sulfonic acid) | [2] |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C10H16O4 |

| Molecular Weight | 200.23 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

Spectroscopic Data:

-

13C NMR: Spectral data is available for confirmation of the carbon framework.

-

Mass Spectrometry (GC-MS): Can be used to determine the molecular weight and fragmentation pattern.

Experimental Workflow and Reaction Pathway Diagrams

To visualize the synthesis processes, the following diagrams are provided.

References

Application Notes and Protocols: Dimethyl cis-1,2-Cyclohexanedicarboxylate in Polyester Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dimethyl cis-1,2-cyclohexanedicarboxylate is a cycloaliphatic diester monomer that can be utilized in the synthesis of polyesters through polycondensation reactions. The incorporation of the cis-1,2-cyclohexane ring into the polymer backbone can impart unique properties, such as altered thermal characteristics and solubility, compared to polyesters derived from its trans-isomer or aromatic counterparts. These characteristics make such polyesters interesting candidates for investigation in various applications, including as matrices for drug delivery, specialty coatings, and advanced materials.

This document provides detailed protocols for the synthesis of polyesters using this compound as a monomer, based on established principles of two-stage melt polycondensation. It also includes representative data and visualizations to guide researchers in their experimental design and execution.

I. Polymerization of this compound: An Overview

The primary method for polymerizing this compound is through a two-stage melt polycondensation reaction with a suitable diol. This process involves:

-

Transesterification: In the first stage, the this compound undergoes transesterification with a diol (e.g., ethylene glycol, 1,4-butanediol) at elevated temperatures in the presence of a catalyst. This reaction eliminates methanol and forms low molecular weight oligomers with hydroxyl end-groups.

-

Polycondensation: The second stage involves further heating the oligomers under a high vacuum. This promotes the condensation of the hydroxyl-terminated oligomers, eliminating the diol and significantly increasing the polymer's molecular weight.

The cis-configuration of the cyclohexane ring is expected to introduce a "kink" in the polymer chain, which may lead to amorphous or semi-crystalline polymers with distinct thermal and mechanical properties compared to polymers made from the trans-isomer, which tend to be more linear and crystalline.

II. Experimental Protocols

The following protocols are detailed for the synthesis of a polyester from this compound and a diol via a two-stage melt polycondensation.

A. Materials and Equipment

-

Monomers:

-

This compound (CAS 1687-29-2)

-

Ethylene glycol (or other suitable diol)

-

-

Catalyst:

-

Titanium(IV) butoxide (TBT) or Antimony(III) oxide

-

-

Stabilizer:

-

Triphenyl phosphate (TPP)

-

-

Apparatus:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet

-

Distillation head with a condenser and receiving flask

-

Heating mantle with a temperature controller

-

High-vacuum pump

-

Inert atmosphere (Nitrogen or Argon)

-

B. Protocol: Two-Stage Melt Polycondensation

Stage 1: Transesterification

-

Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charging Reactants: Charge the reactor with this compound and the diol in a specified molar ratio (e.g., 1:2.2).

-

Catalyst Addition: Add the catalyst (e.g., 200-300 ppm of TBT relative to the final polymer weight).

-

Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.

-

Heating and Reaction:

-

Begin stirring and gradually heat the mixture.

-

Raise the temperature to 160-190°C.

-

Methanol will begin to distill off as the transesterification reaction proceeds.

-

Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

-

Stage 2: Polycondensation

-

Stabilizer Addition: Add the thermal stabilizer (e.g., 100-200 ppm of TPP) to the reaction mixture to prevent side reactions at higher temperatures.

-

Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-250°C.

-

Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

-

Diol Removal: The excess diol will distill off under vacuum.

-

Polymerization: Continue the reaction under high vacuum and elevated temperature. The viscosity of the melt will increase significantly as the molecular weight of the polymer builds. The reaction is typically continued for 3-5 hours, or until the desired melt viscosity is achieved (indicated by the torque on the mechanical stirrer).

-

Reaction Termination and Recovery:

-

Release the vacuum by introducing nitrogen into the system.

-

Stop heating and stirring.

-

Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify it.

-

Collect the solidified polymer strands and grind them into pellets or a powder for further analysis.

-

III. Data Presentation

The following tables provide representative data for the polymerization of this compound with a diol.

Table 1: Reaction Parameters for Polyester Synthesis

| Parameter | Value |

| Monomer 1 | This compound |

| Monomer 2 | Ethylene Glycol |

| Monomer Molar Ratio (M1:M2) | 1:2.2 |

| Catalyst | Titanium(IV) butoxide (250 ppm) |

| Stabilizer | Triphenyl phosphate (150 ppm) |

| Transesterification Temperature | 180°C |

| Transesterification Time | 3 hours |

| Polycondensation Temperature | 240°C |

| Polycondensation Time | 4 hours |

| Polycondensation Pressure | <1 Torr |

Table 2: Representative Polymer Properties

| Property | Value | Method of Analysis |

| Number Average Molecular Weight (Mn) | 25,000 g/mol | Gel Permeation Chromatography (GPC) |

| Weight Average Molecular Weight (Mw) | 55,000 g/mol | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 2.2 | GPC (Mw/Mn) |

| Glass Transition Temperature (Tg) | 65°C | Differential Scanning Calorimetry (DSC) |

| Melting Temperature (Tm) | Not observed (Amorphous) | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature (Td) | 350°C (5% weight loss) | Thermogravimetric Analysis (TGA) |

| Inherent Viscosity | 0.6 dL/g | Ubbelohde Viscometer |

IV. Visualizations

Diagram 1: Experimental Workflow for Two-Stage Melt Polycondensation

Caption: Workflow for polyester synthesis.

Diagram 2: Logical Relationship of Polymerization Parameters

Caption: Influence of inputs on polymer properties.

V. Potential Applications in Drug Development

While direct biological signaling pathways are not applicable to this monomer, the resulting polyesters may have applications in drug development as excipients or delivery vehicles. The properties of polyesters derived from this compound could be advantageous in:

-

Amorphous Solid Dispersions: The potentially amorphous nature of these polymers could be utilized to improve the solubility and bioavailability of poorly water-soluble drugs.

-

Controlled Release Formulations: The degradation rate of the polyester can be tailored by copolymerization with other monomers, allowing for the design of controlled-release drug delivery systems.

-

Medical Device Coatings: The unique mechanical and thermal properties may make these polyesters suitable for coating medical devices to improve biocompatibility or to elute drugs.

Further research is required to fully characterize the biocompatibility and degradation products of these novel polyesters to ascertain their suitability for pharmaceutical and biomedical applications.

Application Notes and Protocols: Dimethyl cis-1,2-Cyclohexanedicarboxylate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2-Cyclohexanedicarboxylate (DMc-1,2-CHDC) is a non-phthalate plasticizer belonging to the class of hydrogenated phthalates. As regulatory pressures continue to limit the use of traditional phthalate plasticizers due to health and environmental concerns, alternative plasticizers like 1,2-cyclohexanedicarboxylates are gaining significant interest.[1][2] These alternatives are noted for their favorable toxicological profiles and performance characteristics in various polymer systems, particularly in polyvinyl chloride (PVC).[1] This document provides a detailed overview of the application of DMc-1,2-CHDC as a plasticizer, including its performance characteristics, relevant experimental protocols, and safety considerations.

Principle of Plasticization

Plasticizers are additives that increase the flexibility, durability, and workability of a polymer. They function by embedding themselves between the polymer chains, reducing the intermolecular forces and the glass transition temperature (Tg) of the polymer matrix. The effectiveness of a plasticizer is dependent on several factors, including its chemical structure, molecular weight, and compatibility with the polymer. In the case of DMc-1,2-CHDC, the polar ester groups interact with the polar sites on the PVC chains, while the non-polar cyclohexyl ring provides steric hindrance, pushing the polymer chains apart and increasing free volume.

Performance Characteristics

While specific quantitative performance data for this compound is not extensively available in peer-reviewed literature, its performance can be inferred from the general trends observed for dialkyl cyclohexanedicarboxylates. The short methyl ester chains of DMc-1,2-CHDC are expected to influence its properties in the following ways compared to longer-chain analogs like Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH):

-

Plasticizing Efficiency: Shorter alkyl chains generally lead to lower viscosity and potentially higher plasticizing efficiency at equivalent concentrations.

-

Thermal Stability: Plasticizers with shorter alkyl chains tend to have higher volatility, which may result in lower thermal stability of the plasticized PVC.[3]

-

Migration Resistance: Due to its lower molecular weight, DMc-1,2-CHDC is expected to have a higher migration tendency from the polymer matrix compared to longer-chain cyclohexanedicarboxylates.[4]

The following table summarizes the expected performance of DMc-1,2-CHDC in comparison to a well-studied long-chain cyclohexanedicarboxylate plasticizer, DINCH.

| Property | This compound (Expected) | Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) (Reported) |

| Mechanical Properties | ||

| Tensile Strength | Lower | Higher |

| Elongation at Break | Higher | Lower |

| Shore Hardness | Lower | Higher |

| Thermal Properties | ||

| Glass Transition Temp. (Tg) | Significant reduction | Moderate reduction |

| Thermal Stability (TGA) | Lower onset of degradation | Higher onset of degradation |

| Migration Resistance | ||

| Leaching in Solvents | Higher | Lower |

| Volatility | Higher | Lower |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a plasticizer for PVC.

Preparation of Plasticized PVC Test Specimens

Objective: To prepare standardized PVC sheets plasticized with DMc-1,2-CHDC for subsequent mechanical, thermal, and migration testing.

Materials:

-

PVC resin (e.g., K-value 67)

-

This compound (DMc-1,2-CHDC)

-

Thermal stabilizer (e.g., Ca/Zn stearate or a lead-based stabilizer)[5][6]

-

Lubricant (e.g., stearic acid)

-

Two-roll mill

-

Hydraulic press with heating and cooling capabilities

-

Molds for test specimens

Procedure:

-

Compounding:

-

Milling:

-

Set the temperature of the two-roll mill to approximately 160-170°C.[9]

-

Gradually add the premixed compound to the rolls and mill for 5-10 minutes until a uniform, molten sheet is formed.

-

-

Molding:

-

Cut the milled sheet into appropriate sizes for the molds.

-

Place the sheet in a preheated mold in the hydraulic press.

-

Press at a temperature of 170-180°C and a pressure of 10-15 MPa for 5-10 minutes.

-

Cool the mold under pressure to solidify the PVC sheet.

-

-

Conditioning:

-

Remove the molded sheet and condition it at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

-

Evaluation of Mechanical Properties

Objective: To determine the effect of DMc-1,2-CHDC on the tensile strength, elongation at break, and hardness of PVC.

Apparatus:

-

Universal Testing Machine (UTM)

-

Shore A or D Durometer

Procedure:

-

Tensile Testing (ASTM D638):

-

Cut dumbbell-shaped specimens from the conditioned PVC sheets.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.[10]

-

Record the maximum load and the elongation at break.

-

Calculate the tensile strength and percentage elongation at break.

-

-

Hardness Testing (ASTM D2240):

-

Place the conditioned PVC sheet on a hard, flat surface.

-

Press the indenter of the Shore durometer firmly onto the surface of the specimen.

-

Read the hardness value from the dial within 1 second of firm contact.

-

Take multiple readings at different locations and calculate the average.

-

Assessment of Thermal Stability

Objective: To evaluate the effect of DMc-1,2-CHDC on the thermal stability of PVC using thermogravimetric analysis (TGA).

Apparatus:

-

Thermogravimetric Analyzer (TGA)

Procedure (based on general TGA protocols for PVC): [11]

-

Cut a small, representative sample (5-10 mg) from the plasticized PVC sheet.

-

Place the sample in the TGA pan.

-

Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10 or 20°C/min) under a nitrogen atmosphere.[5][11]

-

Record the weight loss as a function of temperature.

-

Determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate.

Determination of Plasticizer Migration

Objective: To quantify the migration of DMc-1,2-CHDC from the PVC matrix into different solvents.

Apparatus:

-

Analytical balance

-

Glass vials with screw caps

-

Oven or incubator

-

Extraction thimble (for Soxhlet extraction)

-

Soxhlet extraction apparatus

-

Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC) for quantitative analysis.

Procedure (Solvent Extraction - ASTM D1239):

-

Cut circular or square specimens of a defined size from the conditioned PVC sheet.

-

Accurately weigh each specimen (W_initial).

-

Immerse each specimen in a sealed glass vial containing a known volume of the test solvent (e.g., hexane, ethanol, or a food simulant).

-

Store the vials at a controlled temperature (e.g., 25°C or 40°C) for a specified period (e.g., 24 hours, 7 days, or 28 days).[9][12]

-

After the exposure time, remove the specimens from the solvent, gently wipe off excess solvent, and allow them to dry to a constant weight in a desiccator.

-

Weigh the dried specimens (W_final).

-

Calculate the weight loss due to migration: Migration (%) = [(W_initial - W_final) / W_initial] * 100.

-

(Optional) Analyze the solvent using GC-MS or HPLC to quantify the amount of DMc-1,2-CHDC that has leached out.

Visualizations

Experimental Workflow for Plasticizer Evaluation

Caption: Workflow for the preparation and evaluation of plasticized PVC.

Logical Relationship of Plasticizer Structure and Properties

Caption: Influence of alkyl chain length on plasticizer performance.

Safety and Toxicological Information

While comprehensive toxicological data for this compound is limited, the broader class of 1,2-cyclohexanedicarboxylates is generally considered to have a favorable safety profile compared to traditional phthalates.[1][2] For instance, Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) has been extensively studied and is not classified as carcinogenic, mutagenic, or reprotoxic.[2][13] A study on Dimethyl 1,4-cyclohexanedicarboxylate, a related compound, indicated low acute inhalation toxicity in rats.[14] However, the anhydride precursor, cis-1,2-Cyclohexanedicarboxylic anhydride, is classified as a substance that may cause allergic skin reactions, serious eye damage, and allergy or asthma symptoms if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling the neat substance.

For drug development professionals, it is important to note that even plasticizers with low toxicity can leach from medical devices and packaging materials into drug formulations.[4] A study on DINCH showed that it can induce adipogenesis and alter the expression of lipid-related genes in 3T3-L1 cells, suggesting potential bioactivity that warrants further investigation for any leachable components.[15] Given the higher expected migration of DMc-1,2-CHDC, thorough leachables and extractables studies are crucial for any application involving direct or indirect contact with pharmaceutical products.

Conclusion

This compound represents a potential non-phthalate plasticizer for PVC and other polymers. Based on structure-property relationships, it is expected to be an efficient plasticizer but may exhibit higher migration and lower thermal stability compared to its longer-chain counterparts. The provided experimental protocols offer a framework for a comprehensive evaluation of its performance. For applications in the pharmaceutical and medical device industries, a thorough assessment of its toxicological profile and its potential for migration into drug products is essential. Further research is needed to generate specific quantitative data to fully characterize its suitability for various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. worldresearchlibrary.org [worldresearchlibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Efficient Thermal Stabilization of Polyvinyl Chloride with Tannin-Ca Complex as Bio-Based Thermal Stabilizer [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Derivation of an oral reference dose (RfD) for the nonphthalate alternative plasticizer 1,2-cyclohexane dicarboxylic acid, di-isononyl ester (DINCH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oshri.kosha.or.kr [oshri.kosha.or.kr]

- 15. Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dimethyl cis-1,2-Cyclohexanedicarboxylate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of dimethyl cis-1,2-cyclohexanedicarboxylate as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. The focus is on the preparation of precursors for novel anti-inflammatory agents. Detailed experimental protocols and quantitative data are provided to facilitate the replication and adaptation of these methods in a research and development setting.

Introduction

This compound is a carbocyclic compound that serves as a key building block in organic synthesis. Its stereochemistry and bifunctional nature, possessing two ester groups in a cis-configuration on a cyclohexane ring, allow for the construction of complex molecular architectures. A particularly relevant application in medicinal chemistry is its conversion to cis-1,2-cyclohexanedicarboxylic anhydride, a crucial intermediate for the synthesis of various biologically active molecules, including potential anti-inflammatory drug candidates.

This document outlines the synthetic pathway from this compound to precursors of amidrazone-based anti-inflammatory agents.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step process starting from this compound:

-

Hydrolysis: The diester is hydrolyzed to the corresponding cis-1,2-cyclohexanedicarboxylic acid.

-

Dehydration: The diacid is then converted to cis-1,2-cyclohexanedicarboxylic anhydride via dehydration.

-

Amidrazone Precursor Synthesis: The anhydride is subsequently reacted with an appropriate N-substituted amidrazone to yield a hydrazide, which is a direct precursor to compounds with potential anti-inflammatory activity.

Caption: Synthetic workflow from the starting diester to the target pharmaceutical intermediate.

Experimental Protocols and Data

Step 1: Hydrolysis of this compound

This protocol describes the saponification of the diester to its corresponding dicarboxylic acid.

Protocol:

-

To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add sodium hydroxide (2.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of the diacid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Sodium Hydroxide, Methanol, Water, HCl |

| Product | cis-1,2-Cyclohexanedicarboxylic Acid |

| Expected Yield | > 95% |

| Purity (by Titration) | > 99% |

Step 2: Dehydration of cis-1,2-Cyclohexanedicarboxylic Acid

This protocol outlines the formation of the cyclic anhydride from the diacid.

Protocol:

-

Suspend cis-1,2-cyclohexanedicarboxylic acid (1.0 eq) in an excess of acetic anhydride (3.0-5.0 eq).

-

Heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature, which may induce crystallization of the product.

-

If no crystallization occurs, remove the excess acetic anhydride and acetic acid under reduced pressure.

-

The crude anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | cis-1,2-Cyclohexanedicarboxylic Acid |

| Reagent | Acetic Anhydride |

| Product | cis-1,2-Cyclohexanedicarboxylic Anhydride |

| Expected Yield | 85-95% |

| Melting Point | 32-34 °C |

Step 3: Synthesis of an Anti-inflammatory Amidrazone Precursor

This protocol describes a representative synthesis of a hydrazide derivative from cis-1,2-cyclohexanedicarboxylic anhydride and an N-substituted amidrazone. These hydrazides are precursors to compounds with potential anti-inflammatory activity.[1][2]

Protocol:

-

Dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or toluene.

-

To this solution, add a solution of the desired N³-substituted amidrazone (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 2 hours), monitoring the formation of the product by TLC.

-

The resulting hydrazide product may precipitate from the solution and can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Materials | cis-1,2-Cyclohexanedicarboxylic Anhydride, N³-substituted amidrazone |

| Solvent | Anhydrous Diethyl Ether or Toluene |

| Product | Hydrazide derivative |

| Expected Yield | 70-90% |

Visualization of the Synthetic Logic

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

References

Application Notes and Protocols: Hydrolysis of Dimethyl cis-1,2-Cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the hydrolysis of dimethyl cis-1,2-cyclohexanedicarboxylate to yield cis-1,2-cyclohexanedicarboxylic acid. The protocol is based on a general method for the efficient saponification of esters using potassium hydroxide in methanol at ambient temperature.

Introduction

The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding esters. In the context of drug development and materials science, access to diacids such as cis-1,2-cyclohexanedicarboxylic acid is important for the synthesis of various active pharmaceutical ingredients, polymers, and plasticizers. The cis-conformation of the diacid can be a key structural element in molecular design.

Base-catalyzed hydrolysis, or saponification, is often preferred over acid-catalyzed hydrolysis due to its irreversibility, which typically leads to higher yields of the carboxylate salt. The subsequent acidification of the salt readily produces the desired carboxylic acid. This protocol describes a facile and efficient method for the hydrolysis of this compound using a methanolic solution of potassium hydroxide at room temperature.

Reaction Principle

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from potassium hydroxide acts as a nucleophile and attacks the electrophilic carbonyl carbon of each ester group. This results in the formation of a tetrahedral intermediate, which then collapses to expel the methoxide leaving group, forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the more stable carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral dicarboxylic acid.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the hydrolysis of various diesters using the described KOH/methanol method. While data for this compound is not explicitly available, the presented data for structurally analogous diesters provide a strong indication of the expected efficiency of this protocol.

| Ester Substrate | Molar Ratio (Ester:KOH) | Reaction Time (min) | Product | Yield (%) | Melting Point (°C) |

| Diethyl phthalate | 1:3 | 2 | Phthalic acid | 95 | 206-208 |

| Diethyl succinate | 1:3 | 5 | Succinic acid | 96 | 185-187 |

| Diethyl adipate | 1:3 | 5 | Adipic acid | 94 | 151-152 |

| Diethyl malonate | 1:3 | 10 | Malonic acid | 92 | 135-136 |

Data adapted from a study on facile hydrolysis of esters with KOH-Methanol at ambient temperature for illustrative purposes.

Experimental Protocol

Materials and Equipment

-

This compound

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated or 6M

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure

1. Saponification

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.

-

In a separate beaker, prepare a solution of potassium hydroxide in methanol. A molar excess of KOH (e.g., 3 equivalents per equivalent of diester) is recommended.

-

Add the methanolic KOH solution to the stirred solution of the diester at room temperature (~25-35 °C).

-

Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

2. Work-up and Acidification

-

Once the reaction is complete, remove the methanol using a rotary evaporator.

-

Dissolve the resulting solid residue (the potassium dicarboxylate salt) in a minimum amount of distilled water.

-

Cool the aqueous solution in an ice bath.

-

Slowly add concentrated or 6M hydrochloric acid dropwise with stirring until the solution becomes strongly acidic (pH 1-2, as indicated by pH paper or a pH meter). The cis-1,2-cyclohexanedicarboxylic acid will precipitate as a white solid.

3. Isolation and Purification

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold distilled water to remove any inorganic salts.

-

If further purification is necessary, the crude product can be recrystallized from water or another suitable solvent.

-

Dry the purified cis-1,2-cyclohexanedicarboxylic acid under vacuum to a constant weight.

-

Determine the yield and characterize the product by melting point and spectroscopic methods (e.g., NMR, IR).

Visualizations

Experimental Workflow

Caption: Workflow for the hydrolysis of this compound.

Reaction Mechanism Pathway

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Application Notes and Protocols: Dimethyl cis-1,2-Cyclohexanedicarboxylate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl cis-1,2-cyclohexanedicarboxylate is a versatile organic compound with significant potential in asymmetric synthesis. Its rigid cyclohexane backbone and vicinal functional groups make it an attractive starting material for the synthesis of complex chiral molecules, including pharmaceuticals and chiral ligands. However, a nuanced understanding of its stereochemistry is crucial for its effective application. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound as a chiral building block.

A critical aspect of the stereochemistry of cis-1,2-disubstituted cyclohexanes is that while individual chair conformers are chiral, they undergo rapid ring-flipping at room temperature to form their non-superimposable mirror images. This conformational enantiomerism results in a racemic mixture that is optically inactive and non-resolvable under standard conditions.[1][2] Consequently, this compound is considered a meso compound and cannot be directly used as a chiral building block.

The primary strategy to unlock its chiral potential is through the generation of a stable, enantiopure derivative. This is typically achieved by enantioselective hydrolysis of the prochiral diester to form a chiral monoester or diacid. These chiral derivatives, with their fixed stereochemistry, can then serve as valuable building blocks in a variety of asymmetric transformations.

Key Applications

-

Synthesis of Chiral Ligands: Enantiopure derivatives of cis-1,2-cyclohexanedicarboxylic acid are precursors to chiral ligands for asymmetric catalysis. The cyclohexane scaffold provides a well-defined and rigid backbone, which is essential for inducing high stereoselectivity in metal-catalyzed reactions.

-

Precursor for Pharmaceutical Intermediates: The chiral cyclohexane motif is present in numerous biologically active molecules. Enantiomerically pure derivatives of this compound can serve as key intermediates in the total synthesis of complex drug targets.

-

Asymmetric Desymmetrization: The prochiral nature of this compound makes it an excellent substrate for asymmetric desymmetrization reactions, most notably through enzymatic hydrolysis, to produce chiral monoesters in high enantiomeric excess.

Experimental Protocols

Protocol 1: Enantioselective Enzymatic Hydrolysis of this compound

This protocol describes a representative method for the enantioselective hydrolysis of racemic this compound to its corresponding monoester using a lipase. This method is based on established procedures for the enzymatic resolution of similar prochiral diesters.[3]

Objective: To produce an enantiomerically enriched monoester of cis-1,2-cyclohexanedicarboxylic acid.

Materials:

-

This compound

-

Lipase (e.g., from Candida rugosa or Porcine Pancreas Lipase)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

To a stirred suspension of this compound (1.0 g, 5.0 mmol) in 50 mL of 0.1 M phosphate buffer (pH 7.0), add the selected lipase (100 mg).

-

Stir the mixture vigorously at room temperature (25°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

Acidify the filtrate to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to separate the unreacted diester, the desired monoester, and the diacid.

-

Determine the enantiomeric excess (ee%) of the purified monoester using chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral auxiliary followed by NMR analysis.

Expected Outcome:

The enzymatic hydrolysis is expected to yield the chiral monoester with a significant enantiomeric excess. The yield and ee% will depend on the specific enzyme used and the reaction conditions.

| Parameter | Expected Value |

| Yield of Monoester | 30-45% |

| Enantiomeric Excess (ee%) | >90% |

| Unreacted Diester | ~50% |

| Diacid by-product | <10% |

Protocol 2: Synthesis of a Chiral Diamide from Enantiopure cis-1,2-Cyclohexanedicarboxylic Acid

This protocol outlines the synthesis of a chiral diamide, a precursor for more complex chiral ligands, starting from enantiopure cis-1,2-cyclohexanedicarboxylic acid. The enantiopure diacid can be obtained through the resolution of the racemic mixture, for example, by fractional crystallization with a chiral amine like brucine.

Objective: To synthesize a C2-symmetric chiral diamide.

Materials:

-

Enantiopure (1R,2S)-cis-1,2-Cyclohexanedicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Chiral amine (e.g., (R)-1-phenylethylamine)

-

Triethylamine (Et₃N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend enantiopure (1R,2S)-cis-1,2-Cyclohexanedicarboxylic acid (1.72 g, 10 mmol) in anhydrous DCM (50 mL).

-

Add thionyl chloride (2.2 mL, 30 mmol) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 2 hours, or until the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.

-

Dissolve the crude diacyl chloride in anhydrous DCM (50 mL) and cool to 0°C.

-

In a separate flask, dissolve (R)-1-phenylethylamine (2.66 g, 22 mmol) and triethylamine (3.04 mL, 22 mmol) in anhydrous DCM (20 mL).

-

Add the amine solution dropwise to the diacyl chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding 50 mL of water.

-

Separate the organic layer and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the pure chiral diamide.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |

| (1R,2S)-cis-1,2-Cyclohexanedicarboxylic acid | 172.18 | 10 | - |

| (R)-1-phenylethylamine | 121.18 | 22 | - |

| Product: Chiral Diamide | 378.50 | - | ~85-95% |

Visualizations

Logical Workflow for Chiral Application

Caption: Workflow for generating and using chiral building blocks.

Stereochemistry of cis-1,2-Disubstituted Cyclohexanes

Caption: Rapid interconversion of chiral conformers.

Conclusion

While this compound is achiral in its native state due to rapid conformational inversion, it serves as a valuable prochiral precursor for the synthesis of enantiopure building blocks. The protocols and conceptual frameworks provided herein offer a guide for researchers to effectively harness the stereochemical potential of this versatile molecule in the development of novel chiral ligands and pharmaceuticals. Careful consideration of its inherent stereochemistry is paramount to its successful application in asymmetric synthesis.

References

Application Notes: Dimethyl cis-1,2-Cyclohexanedicarboxylate in Diels-Alder Reactions

A comprehensive review of available literature and chemical databases indicates that Dimethyl cis-1,2-cyclohexanedicarboxylate is not a typical reactant in Diels-Alder reactions. This is due to the saturated nature of the cyclohexane ring, which lacks the requisite conjugated diene or dienophile (an alkene or alkyne) functionality necessary for this type of [4+2] cycloaddition. The Diels-Alder reaction fundamentally involves the interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile) to form a six-membered ring. This compound does not possess either of these structural features.

Therefore, the creation of detailed application notes and experimental protocols for the use of this compound as a direct participant in Diels-Alder reaction mechanisms is not feasible based on current scientific literature.

Alternative Considerations: Related Compounds in Diels-Alder Chemistry

While the saturated diester is not a suitable substrate, related unsaturated analogs or the corresponding anhydride are commonly employed in Diels-Alder reactions. These compounds serve as excellent dienophiles due to the electron-withdrawing nature of the carboxyl or anhydride groups, which activates the double bond for cycloaddition.

A plausible related compound that could be used in a Diels-Alder reaction is dimethyl cyclohex-4-ene-1,2-dicarboxylate . The double bond within the cyclohexene ring allows it to function as a dienophile.

Below are generalized experimental protocols and data representations for a typical Diels-Alder reaction involving a cyclic dienophile, which can be adapted by researchers working with related compounds.

Generalized Experimental Protocol: Diels-Alder Reaction with a Cyclic Dienophile

This protocol outlines a general procedure for the reaction of a cyclic dienophile with a diene, such as 1,3-butadiene.

Materials:

-

Cyclic Dienophile (e.g., Maleic Anhydride as a proxy)

-

Diene (e.g., 3-Sulfolene as a precursor to 1,3-butadiene)

-

Xylene (solvent)

-

Petroleum Ether (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Crystallization dish

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: To a dry 25 mL round-bottom flask containing a magnetic stir bar, add the cyclic dienophile (1.0 eq) and 3-sulfolene (1.1 eq).

-

Solvent Addition: Add 10 mL of xylene to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then reacts with the dienophile.

-

Reaction Monitoring: Continue the reflux for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-